1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7NO2S It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with carbon disulfide and a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group (C=O) can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the thiol group, resulting in different reactivity and applications.
2-Mercaptobenzoxazole: Similar structure but with the thiol group directly attached to the benzoxazole ring.
5-Methylbenzo[d]oxazol-2-yl)ethanone: Contains a methyl group instead of a thiol group, leading to different chemical properties.
Uniqueness: 1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the thiol and carbonyl functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(5-sulfanyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)9-10-7-4-6(13)2-3-8(7)12-9/h2-4,13H,1H3 |
InChI Key |
YSHAOIGCVUPGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)S |
Origin of Product |
United States |
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